molecular formula C21H21N5O2S B3312235 (E)-3-(pyridin-3-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine CAS No. 946304-92-3

(E)-3-(pyridin-3-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B3312235
CAS No.: 946304-92-3
M. Wt: 407.5 g/mol
InChI Key: FBANFTOKTLTUTK-MHWRWJLKSA-N
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Description

(E)-3-(pyridin-3-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a pyridazine-based heterocyclic compound featuring a pyridin-3-yl substituent at position 3 and a styrylsulfonyl-piperazine moiety at position 5. The (E)-styrylsulfonyl group introduces rigidity and electron-withdrawing properties, which may enhance metabolic stability and influence binding interactions with biological targets.

Properties

IUPAC Name

3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-6-pyridin-3-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c27-29(28,16-10-18-5-2-1-3-6-18)26-14-12-25(13-15-26)21-9-8-20(23-24-21)19-7-4-11-22-17-19/h1-11,16-17H,12-15H2/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBANFTOKTLTUTK-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(pyridin-3-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyridazine core substituted with a pyridinyl and a styrylsulfonyl-piperazine moiety. The synthesis typically involves:

  • Formation of the Pyridazine Ring : This can be achieved through the reaction of hydrazine derivatives with suitable carbonyl compounds.
  • Introduction of the Styrylsulfonyl Group : This is accomplished via sulfonylation reactions, where styrene derivatives react with sulfonyl chlorides under basic conditions.
  • Pyridinyl Group Attachment : The pyridinyl group is introduced through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant inhibition of cancer cell proliferation, particularly in breast cancer models. For instance, in a triple-negative breast cancer model, the compound exhibited a tumor growth inhibition (TGI) rate of 73.6% at a dosage of 50 mg/kg, suggesting potent antitumor activity .

The compound functions primarily as an inhibitor of ecto-5-nucleotidase (CD73), an enzyme implicated in tumor immunosuppression. By inhibiting CD73, it enhances immune cell infiltration into tumors and reactivates antitumor immunity .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable metabolic stability, with a half-life (T1/2) of approximately 3.37 hours and a bioavailability (F) of 50.24% in rat models . These properties are crucial for its potential development as an oral therapeutic agent.

Safety and Toxicity

Preliminary toxicity assessments reveal no significant cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for further development in clinical settings .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Compound AStructure AModerate CD73 inhibitionLess potent than target compound
Compound BStructure BHigh cytotoxicityNot suitable for therapeutic use
Target CompoundTarget StructureHigh CD73 inhibition, low cytotoxicityPromising candidate for cancer therapy

Case Studies

  • Study on Triple-Negative Breast Cancer : The compound was administered to mice bearing 4T1 tumors, resulting in significant tumor size reduction and increased immune cell activity within the tumor microenvironment.
  • In Vitro Cell Line Studies : Evaluations against various cancer cell lines showed consistent inhibition of proliferation and induction of apoptosis, suggesting multiple mechanisms at play.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel therapeutic agents due to its structural similarity to known bioactive molecules.

  • Targeted Therapeutics : Research indicates that compounds with similar structures can act as inhibitors for various biological targets, including enzymes involved in cancer and inflammation pathways. For example, piperazine derivatives have been explored as potential FAAH (fatty acid amide hydrolase) inhibitors, which are relevant in pain management and neuroprotection .
  • Case Study : A study demonstrated that modifications of piperazine derivatives led to enhanced binding affinity to specific receptors, suggesting that (E)-3-(pyridin-3-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine could be optimized for improved efficacy against certain diseases .

Chemical Probes

The compound can be utilized as a chemical probe to study biological processes involving piperazine derivatives.

  • Mechanistic Studies : By incorporating this compound into biological assays, researchers can investigate its interactions with cellular targets, elucidating the mechanisms of action for related pharmacological agents.

Material Science

The unique properties of this compound also lend it utility in materials science.

  • Polymer Chemistry : The compound can serve as a building block for synthesizing advanced materials, including polymers with specific electronic or optical properties.

The mechanisms through which this compound exerts its effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for metabolic pathways.
  • Receptor Modulation : The structural features may allow it to bind selectively to certain receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs primarily differ in the substituents attached to the piperazine ring. Key comparisons include:

Substituent Effects on Pharmacological Activity

  • 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (): Substituent: A 3-(4-chlorophenoxy)propyl group on piperazine. Activities: Demonstrated anti-bacterial and anti-viral properties, attributed to the chlorophenoxy moiety’s lipophilicity and halogen-mediated target interactions . Reference: Tucker et al. (1998) and Fan et al. (2009) highlight similar derivatives for anti-microbial applications .
  • (E)-3-(pyridin-3-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine :

    • Substituent: Styrylsulfonyl group with an (E)-configuration.
    • Hypothesized Advantages:
  • The sulfonyl group may improve solubility and resistance to enzymatic degradation compared to ether-linked substituents.
  • The rigid styryl group could enhance selectivity for planar binding pockets (e.g., kinase ATP sites).

Structural Modifications and Target Affinity

  • Piperazine-Linked Alkyl/Aryl Groups: Derivatives with alkyl chains (e.g., propyl) or aryl ethers (e.g., phenoxy) exhibit moderate anti-inotropic and anti-platelet effects, as reported by Monge et al. (1991) .

Pharmacokinetic Considerations

  • Chlorophenoxypropyl Analogs: Higher lipophilicity may favor membrane permeability but reduce aqueous solubility.

Data Table: Key Structural and Functional Comparisons

Compound Piperazine Substituent Core Structure Reported Activities Key References
This compound Styrylsulfonyl (E-configuration) Pyridazine Hypothesized: Anti-viral, kinase inhibition N/A (Limited data)
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine 3-(4-Chlorophenoxy)propyl Pyridazine Anti-bacterial, anti-viral Tucker et al. (1998)
3-(Piperazin-1-yl)pyridazine derivatives (General) Variable (alkyl, aryl, sulfonyl) Pyridazine Anti-inotropic, anti-platelet Monge et al. (1991)

Q & A

Q. What are the typical synthetic routes for (E)-3-(pyridin-3-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine?

Methodological Answer: The compound is synthesized via nucleophilic substitution at the pyridazine core. A common approach involves reacting 3,6-dichloropyridazine with (styrylsulfonyl)piperazine under reflux in ethanol or acetone with a base (e.g., K₂CO₃) to facilitate chloride displacement . The (E)-configuration of the styryl group is preserved by controlling reaction conditions (e.g., light exclusion, inert atmosphere). Post-synthetic purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization ensures structural integrity .

Q. How is the structural integrity of this compound validated during synthesis?

Methodological Answer: Combined spectroscopic techniques are critical:

  • X-ray crystallography confirms the 3D arrangement of the pyridazine core and piperazine substituents .
  • NMR : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., styrylsulfonyl protons at δ 6.5–7.5 ppm for vinyl protons, pyridazine protons at δ 8.0–9.0 ppm) .
  • HRMS validates molecular weight (e.g., calculated for C₂₀H₂₀N₄O₂S: 396.13 g/mol; observed: 396.12 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s anti-inflammatory properties?

Methodological Answer: SAR studies require systematic modifications:

  • Substituent variation : Replace the styrylsulfonyl group with other sulfonyl moieties (e.g., trifluoromethylsulfonyl, ) to assess electronic effects on activity.
  • Piperazine substitution : Introduce bulky groups (e.g., 4-chlorophenyl, ) to test steric hindrance.
  • Assays : Use in vitro COX-1/COX-2 inhibition assays (IC₅₀ determination) and compare with reference drugs (e.g., indomethacin). Contradictions in activity data may arise from assay conditions (e.g., cell type, concentration range) .

Q. How to resolve contradictions in reported biological activities (e.g., anti-bacterial vs. anti-viral)?

Methodological Answer: Contradictions often stem from:

  • Structural analogs : Minor substituent changes (e.g., pyridin-3-yl vs. pyridin-4-yl) drastically alter target affinity .
  • Assay specificity : Verify target selectivity using kinase profiling or receptor-binding assays. For example, anti-viral activity may correlate with RNA polymerase inhibition, while anti-bacterial effects link to cell wall synthesis enzymes .
  • Dose dependency : Re-test activities across a broader concentration range (e.g., 0.1–100 µM) to identify off-target effects.

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability)?

Methodological Answer:

  • Salt formation : Convert the free base to a hydrochloride salt (e.g., ) to enhance water solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) at the pyridazine nitrogen to improve membrane permeability .
  • LogP optimization : Reduce hydrophobicity by replacing styrylsulfonyl with polar groups (e.g., morpholinosulfonyl), guided by computational models (e.g., SwissADME) .

Q. How to design in vivo studies for neuroprotective activity?

Methodological Answer:

  • Animal models : Use MPTP-induced Parkinson’s disease models in mice to assess dopamine neuron preservation.
  • Dosing : Administer compound intraperitoneally (5–20 mg/kg daily) and measure biomarkers (e.g., tyrosine hydroxylase levels) .
  • Control experiments : Compare with piperazine-based reference compounds (e.g., ) to isolate the styrylsulfonyl group’s contribution.

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data across studies?

Methodological Answer:

  • Cell line variability : Test cytotoxicity in parallel across multiple lines (e.g., HEK293, HeLa, MCF-7) using MTT assays.
  • Metabolic interference : Confirm that the styrylsulfonyl group does not react with assay reagents (e.g., formazan crystals in MTT) .
  • Reproducibility : Validate results in triplicate with blinded analysis to minimize bias.

Experimental Design Tables

Q. Table 1. Key Parameters for SAR Optimization

ParameterTarget RangeMethodReference
LogP1.5–3.5Chromatographic determination
Solubility (PBS)>50 µMShake-flask method
Plasma Protein Binding<90%Equilibrium dialysis

Q. Table 2. Common Structural Modifications and Observed Activities

ModificationActivity ChangeAssay ModelEvidence ID
Styrylsulfonyl → PhenylsulfonylReduced anti-viral activityH1N1 plaque reduction
Piperazine → HomopiperazineImproved COX-2 selectivityRAW264.7 cells

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(pyridin-3-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
(E)-3-(pyridin-3-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine

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